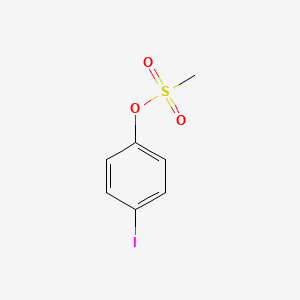
4-Iodophenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenyl methanesulfonate is an organic compound with the molecular formula C7H7IO3S It is a derivative of phenol where the hydrogen atom in the para position is replaced by an iodine atom and the hydroxyl group is substituted with a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are often performed in solvents like toluene or ethanol under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl methanesulfonates with various functional groups replacing the iodine atom.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Applications De Recherche Scientifique
4-Iodophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the methanesulfonate group.
Mécanisme D'action
The mechanism of action of 4-iodophenyl methanesulfonate involves the reactivity of the methanesulfonate ester group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
4-Iodophenol: Similar structure but lacks the methanesulfonate group. It is less reactive in nucleophilic substitution reactions.
4-Bromophenyl methanesulfonate: Similar reactivity but with a bromine atom instead of iodine. It may have different reactivity and selectivity in certain reactions.
4-Chlorophenyl methanesulfonate: Another halogenated analog with chlorine.
Uniqueness: 4-Iodophenyl methanesulfonate is unique due to the presence of both the iodine and methanesulfonate groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain coupling reactions and nucleophilic substitutions.
Propriétés
Formule moléculaire |
C7H7IO3S |
|---|---|
Poids moléculaire |
298.10 g/mol |
Nom IUPAC |
(4-iodophenyl) methanesulfonate |
InChI |
InChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
YBXBPVLFQZZHOX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


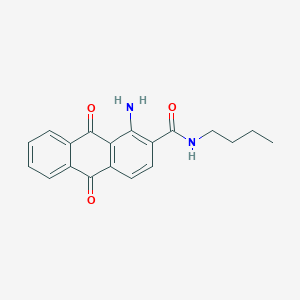
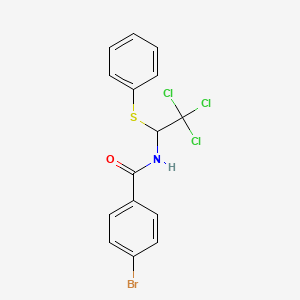
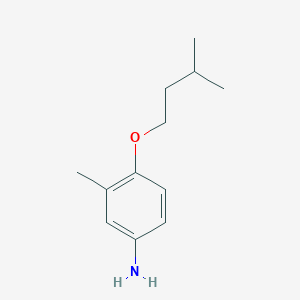
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)
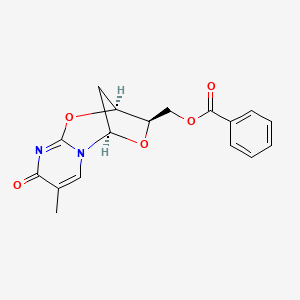
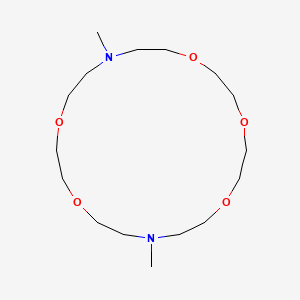
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
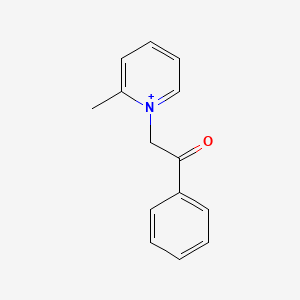
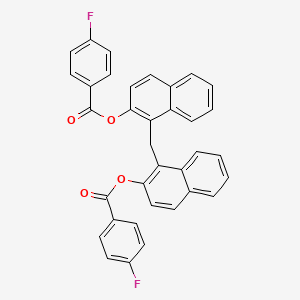
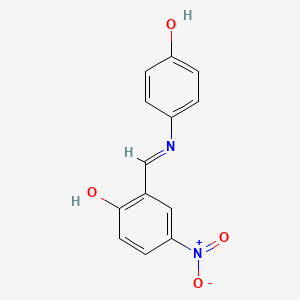
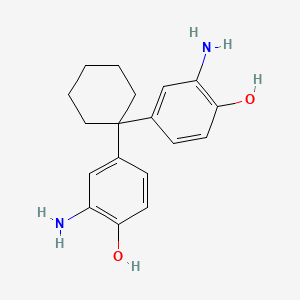
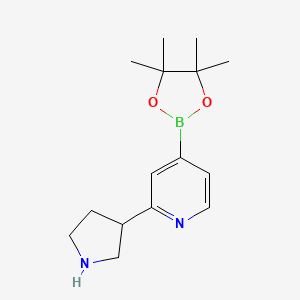
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)
